Superior Gas-Phase Basicity of N,N-Dimethylpivalamide Enables Unique Mass Spectrometry Applications
N,N-Dimethylpivalamide exhibits a significantly elevated gas-phase basicity (GB) compared to primary carboxamides, a class-level effect attributed to the electron-donating nature of the N,N-dimethyl substitution. This property is critical for its behavior in mass spectrometry and gas-phase ion-molecule reactions [1].
| Evidence Dimension | Gas-phase basicity (GB) relative to primary carboxamides |
|---|---|
| Target Compound Data | N,N-dimethylcarboxamides (class to which N,N-Dimethylpivalamide belongs) exhibit a GB enhancement of 46 ± 4 kJ/mol over primary carboxamides. |
| Comparator Or Baseline | Primary carboxamides |
| Quantified Difference | 46 ± 4 kJ/mol |
| Conditions | Determined by the 'kinetic' method using tandem mass spectrometry and the 'deprotonation' method using FT-ICR spectrometry [1]. |
Why This Matters
The substantially higher gas-phase basicity directly influences ionization efficiency and fragmentation pathways in mass spectrometry, making N,N-Dimethylpivalamide a distinct choice for applications where strong proton affinity is required, such as in the study of proton-bound dimers or as a reference standard.
- [1] Witt, M., Grützmacher, H.-F., & Steinborn, D. (1998). Proton-bound dimers of aliphatic carboxamides: gas-phase basicity and dissociation energy. International Journal of Mass Spectrometry, 175(3), 179-188. https://doi.org/10.1016/S0168-1176(97)00152-3 View Source
